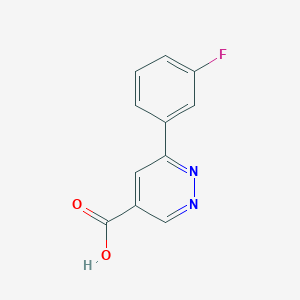
6-(3-Fluorophenyl)pyridazine-4-carboxylic acid
説明
6-(3-Fluorophenyl)pyridazine-4-carboxylic acid is a chemical compound that is part of the pyridazine family . Pyridazine and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . The pyridazine ring is present in some commercially available drugs and agrochemicals .
科学的研究の応用
Synthesis and Biological Evaluation
A study by Heinisch et al. (1996) explored the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones, structurally related to nevirapine, using a process that involves N-alkyl-3-alkylamino-6-chloro-N-(2-chloro-5-nitrophenyl)-pyridazine-4-carboxamides, which are derived from N-alkyl-3,6-dichloro-N-(2-fluorophenyl)-pyridazine-4-carboxamides. These compounds were evaluated as potential inhibitors of the human immunodeficiency virus type 1 reverse transcriptase (Heinisch et al., 1996).
Antibacterial Activity
Mu et al. (1989) synthesized a series of compounds structurally related to 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid, including 1-(P-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl) cinnoline-3-carboxylic acid and its analogs. These compounds were studied for their antibacterial activities, and the influence of their electronic structure on this activity was explored (Mu et al., 1989).
Functionalization and Cyclization Reactions
Akçamur et al. (1997) demonstrated the transformation of 1H-pyrazole-3-carboxylic acid or its acid chloride into various derivatives, leading to the synthesis of pyrazolo[3,4-d]pyridazines. This work showcases the potential of pyridazine derivatives in various chemical reactions and their utility in synthesizing heterocyclic compounds (Akçamur et al., 1997).
Synthesis of Heterocycles
Heinisch et al. (1994) used fluorophenyl pyridazinyl ketone, prepared from 3,6-dichloropyridazine, as a precursor for synthesizing various heterocycles. This work highlights the versatility of pyridazine derivatives in synthesizing a range of benzo-annelated heterocyclic systems (Heinisch et al., 1994).
Anti-Lung Cancer Activity
Hammam et al. (2005) explored the synthesis of 6-Fluorobenzo[b]pyran-4-one and its derivatives, which are structurally related to this compound. These compounds were tested against various human cancer cell lines, demonstrating their potential anti-lung cancer activity (Hammam et al., 2005).
Fluorescent Probe for Hypochlorite
Ji et al. (2018) developed a novel fluorescent probe based on pyrido[1,2-a]benzimidazole for detecting hypochlorite. This study exemplifies the use of pyridazine derivatives in creating sensitive and fast-responding probes for biological applications (Ji et al., 2018).
Herbicidal Activities
Xu et al. (2008) synthesized a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their herbicidal activities. This research demonstrates the agricultural applications of pyridazine derivatives in developing new herbicides (Xu et al., 2008).
Safety and Hazards
特性
IUPAC Name |
6-(3-fluorophenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-5-8(11(15)16)6-13-14-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFJGNFRTVSQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


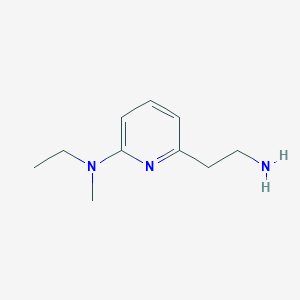
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491994.png)
![(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1491995.png)
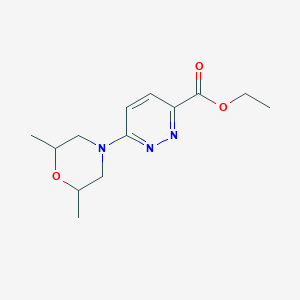
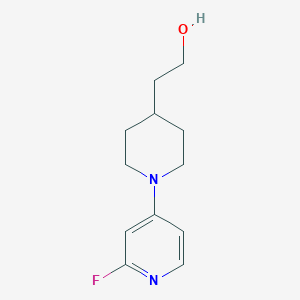

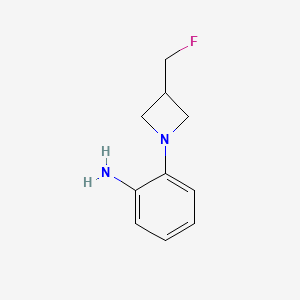

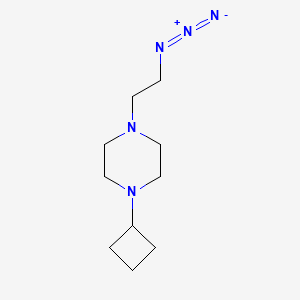
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid](/img/structure/B1492010.png)
![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline](/img/structure/B1492012.png)
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)benzoic acid](/img/structure/B1492013.png)
![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492014.png)
![6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1492015.png)
